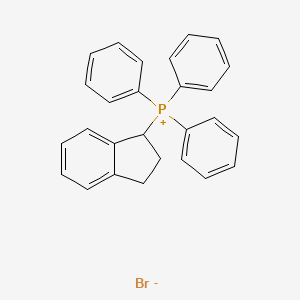
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C27H24BrP. It is known for its unique structure, which includes a phosphonium ion bonded to a 2,3-dihydro-1H-inden-1-yl group and three phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2,3-dihydro-1H-indene in the presence of a brominating agent. One common method includes the use of bromine or hydrogen bromide as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction conditions can help in scaling up the synthesis while maintaining product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium chloride, sodium iodide, or sodium methoxide are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which (2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it useful in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethyl)triphenylphosphonium bromide
- (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide
- 2-Acetyloxyethyl(triphenyl)phosphanium bromide
Uniqueness
(2,3-Dihydro-1H-inden-1-yl)(triphenyl)phosphanium bromide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other phosphonium salts. Its ability to form stable complexes with metals and participate in a variety of chemical reactions makes it a valuable compound in both academic and industrial research .
Propriétés
Numéro CAS |
21851-76-3 |
|---|---|
Formule moléculaire |
C27H24BrP |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
2,3-dihydro-1H-inden-1-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H24P.BrH/c1-4-13-23(14-5-1)28(24-15-6-2-7-16-24,25-17-8-3-9-18-25)27-21-20-22-12-10-11-19-26(22)27;/h1-19,27H,20-21H2;1H/q+1;/p-1 |
Clé InChI |
KJKRTWSEJZRWFJ-UHFFFAOYSA-M |
SMILES canonique |
C1CC2=CC=CC=C2C1[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


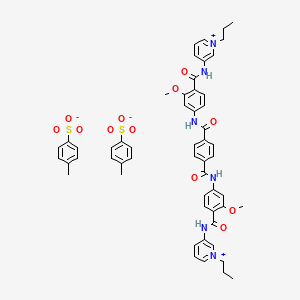
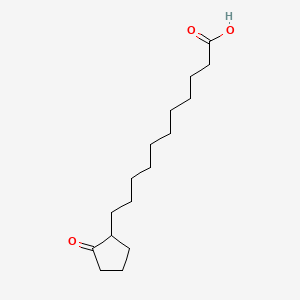

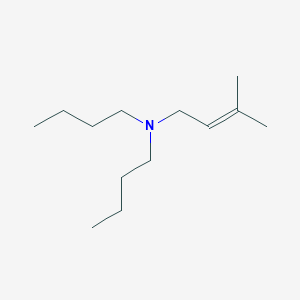
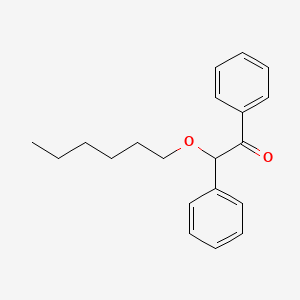
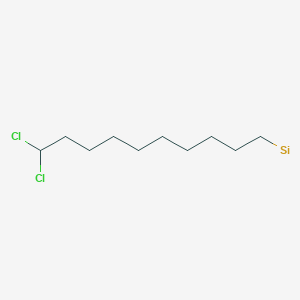

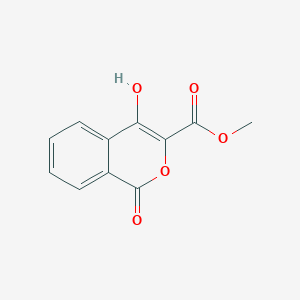
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
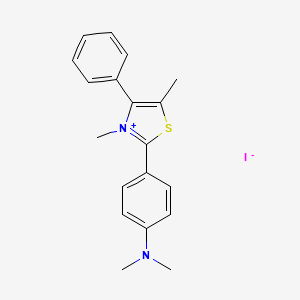



![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
